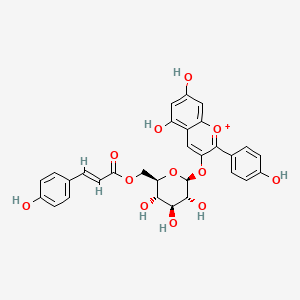
Pelargonidin 3-(6-p-coumaroyl)glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelargonidin 3-(6-p-coumaroyl)glucoside is an anthocyanidin glycoside that is the cinnamate ester obtained by the formal condensation of 6''-hydroxy group of pelargonidin 3-O-beta-D-glucoside with trans-4-coumaric acid. It has a role as a plant metabolite. It is an anthocyanidin glycoside, a monosaccharide derivative and a cinnamate ester. It derives from a trans-4-coumaric acid and a pelargonidin 3-O-beta-D-glucoside.
Wissenschaftliche Forschungsanwendungen
Ethnobotanical and Commercial Insights
Pelargonidin 3-(6-p-coumaroyl)glucoside, found in various species including Pelargonium sidoides, is significant in traditional medicine, particularly in southern Africa. Its inclusion in traditional remedies, such as treatments for dysentery complications, highlights its medicinal value. The successful development of Pelargonium sidoides into a phytomedicine, evidenced by its use in treating acute bronchitis, is attributed to factors like species selection, a favorable cost-benefit ratio, and comprehensive marketing strategies. This development was supported by scientific evidence confirming the botanical and chemical identity of the product, along with its efficacy, as demonstrated through numerous in vitro studies and clinical trials (Brendler & Van Wyk, 2008).
Pharmacological Profile
Research on compounds like Polydatin, which shares structural similarities with Pelargonidin 3-(6-p-coumaroyl)glucoside, sheds light on potential pharmacological applications. Polydatin exhibits a range of pharmacological effects, including cardiovascular benefits, neuroprotection, anti-inflammatory and immunoregulatory effects, antioxidative properties, anti-tumor activities, and liver and lung protection. These findings suggest a broad therapeutic potential for compounds structurally related to Pelargonidin 3-(6-p-coumaroyl)glucoside, warranting further exploration into their specific mechanisms of action and target proteins (Du, Peng, & Zhang, 2013).
Safety and Efficacy Concerns
While exploring the applications of compounds like Pelargonidin 3-(6-p-coumaroyl)glucoside, it is crucial to consider safety concerns, especially regarding intestinal permeation enhancers. These enhancers, key in oral peptide formulations, may cause plasma membrane perturbation, potentially leading to epithelial damage and altered tight junction protein expression. Understanding the balance between therapeutic efficacy and safety is essential to minimize risks associated with the co-absorption of pathogens and toxins, which could lead to severe health implications (McCartney, Gleeson, & Brayden, 2016).
Bioactivity and Structure-Activity Relationships
Tiliroside, a compound related to Pelargonidin 3-(6-p-coumaroyl)glucoside, highlights the significance of glycosidic flavonoids in healthcare, exhibiting a range of bioactivities including antioxidant, antimicrobial, and anti-inflammatory effects. The biosynthesis of such compounds involves the synthesis of an aglycone, followed by glucosylation and the addition of a coumaroyl part, which notably influences their bioactivity. This insight into the structure-activity relationship of glycosidic flavonoids provides a foundation for understanding the therapeutic potential of Pelargonidin 3-(6-p-coumaroyl)glucoside and similar compounds (Luhata & Luhata, 2017).
Eigenschaften
Produktname |
Pelargonidin 3-(6-p-coumaroyl)glucoside |
|---|---|
Molekularformel |
C30H27O12+ |
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-26(36)27(37)28(38)30(42-24)41-23-13-20-21(34)11-19(33)12-22(20)40-29(23)16-4-8-18(32)9-5-16/h1-13,24,26-28,30,36-38H,14H2,(H3-,31,32,33,34,35)/p+1/t24-,26-,27+,28-,30-/m1/s1 |
InChI-Schlüssel |
VZPBBOAZFCREMQ-SHPGVJHPSA-O |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



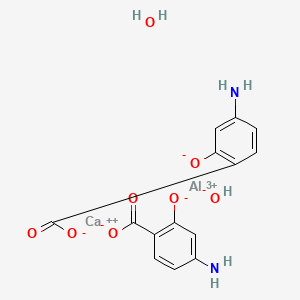
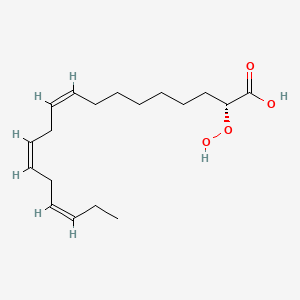




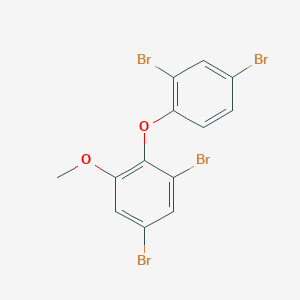
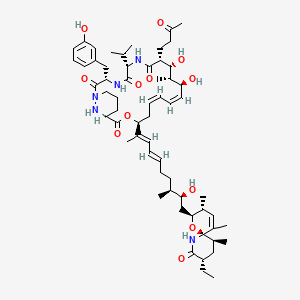
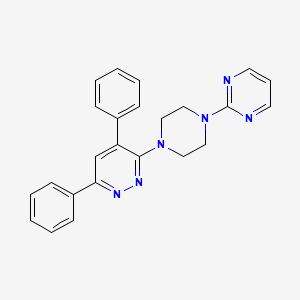
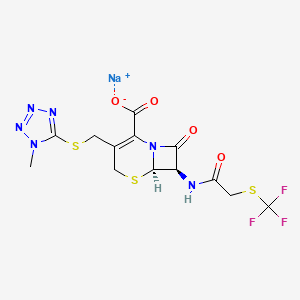
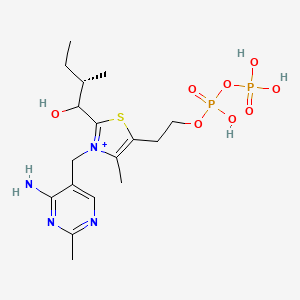
![5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid](/img/structure/B1260282.png)
![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)
